molecular formula C18H18N4O2S B5822157 N-(3-((4-Methoxybenzyl)thio)-4H-1,2,4-triazol-4-yl)-1-(4-methoxyphenyl)methanimine

N-(3-((4-Methoxybenzyl)thio)-4H-1,2,4-triazol-4-yl)-1-(4-methoxyphenyl)methanimine

Cat. No.: B5822157
M. Wt: 354.4 g/mol
InChI Key: ILKZEHQQLJGUBO-RGVLZGJSSA-N
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Description

“N-(3-((4-Methoxybenzyl)thio)-4H-1,2,4-triazol-4-yl)-1-(4-methoxyphenyl)methanimine” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-((4-Methoxybenzyl)thio)-4H-1,2,4-triazol-4-yl)-1-(4-methoxyphenyl)methanimine” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Thioether Formation:

    Imine Formation: The final step involves the condensation of the triazole-thioether intermediate with 4-methoxybenzaldehyde under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

The compound may have potential therapeutic applications, such as in the treatment of infections or cancer, due to its ability to interact with biological targets.

Industry

In the industrial sector, such compounds can be used as intermediates in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(3-((4-Methoxybenzyl)thio)-4H-1,2,4-triazol-4-yl)-1-(4-methoxyphenyl)methanimine” would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their function, or modulating signaling pathways. The molecular targets could include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

“N-(3-((4-Methoxybenzyl)thio)-4H-1,2,4-triazol-4-yl)-1-(4-methoxyphenyl)methanimine” is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which may enhance its biological activity and specificity compared to other triazole derivatives.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-N-[3-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-23-16-7-3-14(4-8-16)11-20-22-13-19-21-18(22)25-12-15-5-9-17(24-2)10-6-15/h3-11,13H,12H2,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKZEHQQLJGUBO-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=CN2N=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC2=NN=CN2/N=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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